Dofetilide N-oxide

Antiarrhythmic activity Class III agent Action potential duration

Analytical laboratories developing dofetilide ANDA submissions require certified reference standards for impurity profiling that meet USP monograph specifications-generic research-grade chemicals cannot ensure regulatory compliance. Dofetilide N-oxide (USP Related Compound B) directly addresses this need: • Official USP reference standard for identification, purity assessment, and quantification of the N-oxide impurity in dofetilide API and finished dosage forms. • Essential for ICH-compliant forced degradation studies; characterized with ≥98% purity and supplied with full Certificate of Analysis. • Enables method validation (AMV) and routine QC testing with complete pharmacopeial traceability for regulatory submissions.

Molecular Formula C19H27N3O6S2
Molecular Weight 457.6 g/mol
CAS No. 144449-71-8
Cat. No. B1144631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDofetilide N-oxide
CAS144449-71-8
SynonymsN-[4-[2-[Methyl[2-[4-[(methylsulfonyl)amino]phenoxy]ethyl]oxidoamino]ethyl]phenyl]-methanesulfonamide;  N-[4-[2-[methyl[2-[4-[(methylsulfonyl)amino]phenoxy]ethyl]amino]ethyl]phenyl]methanesulfonamide N-oxide;  UK 116856; 
Molecular FormulaC19H27N3O6S2
Molecular Weight457.6 g/mol
Structural Identifiers
SMILESC[N+](CCC1=CC=C(C=C1)NS(=O)(=O)C)(CCOC2=CC=C(C=C2)NS(=O)(=O)C)[O-]
InChIInChI=1S/C19H27N3O6S2/c1-22(23,13-12-16-4-6-17(7-5-16)20-29(2,24)25)14-15-28-19-10-8-18(9-11-19)21-30(3,26)27/h4-11,20-21H,12-15H2,1-3H3
InChIKeyAYRPGSAYHYJPGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dofetilide N-oxide (CAS 144449-71-8): A Key Reference Standard and Metabolite of Dofetilide


Dofetilide N-oxide (CAS 144449-71-8), also known as UK-116856, is a recognized metabolite of the Class III antiarrhythmic agent dofetilide, which is used to maintain normal sinus rhythm in patients with atrial fibrillation or flutter . It is formed via N-oxidation, a metabolic pathway mediated by the cytochrome P450 3A4 (CYP3A4) enzyme [1]. Beyond its biological origin, this compound is an official pharmacopeial reference standard, designated as Dofetilide USP Related Compound B, and is supplied for analytical method development, validation, and quality control in pharmaceutical manufacturing [2].

Critical Differentiation: Why Dofetilide N-oxide Cannot Be Substituted for Other Dofetilide Analogs


The scientific and industrial utility of Dofetilide N-oxide is highly specialized and precludes generic substitution. As an official USP reference standard, its use is mandated for specific analytical procedures, such as impurity profiling during the manufacture of dofetilide drug substance or product [1]. Substituting another compound would invalidate regulatory compliance and analytical method accuracy. Furthermore, while it is a metabolite of dofetilide, its pharmacological profile is distinct and markedly less potent, meaning it cannot serve as a functional substitute for the parent drug in biological assays aimed at studying IKr channel blockade or antiarrhythmic efficacy [2]. Its primary value is not as a research tool for target engagement, but as a certified comparator for quality control and degradation studies [3].

Quantitative Differentiation of Dofetilide N-oxide (144449-71-8) vs. Comparators


Comparative Antiarrhythmic Potency: Dofetilide N-oxide vs. Parent Compound (Dofetilide)

Dofetilide N-oxide demonstrates significantly lower antiarrhythmic potency compared to its parent compound, dofetilide, in standard in vitro assays. While dofetilide is a potent blocker of the rapid component of the delayed rectifier potassium current (IKr), the N-oxide metabolite exhibits class III activity only at substantially higher concentrations [1]. In a functional assay using isolated guinea pig papillary muscle, the compound prolonged the intracellular action potential duration, a measure of antiarrhythmic activity, but was explicitly noted to do so 'less potently than dofetilide' . Further quantitative analysis indicates that metabolites of dofetilide, including the N-oxide, display class III (K+ channel blockade) activity at concentrations that are at least 20-fold higher than those required for the parent drug [1].

Antiarrhythmic activity Class III agent Action potential duration

Activity Profile Shift: Dofetilide N-oxide vs. Dofetilide

In contrast to the parent compound dofetilide, which is a highly selective Class III antiarrhythmic agent, Dofetilide N-oxide has been shown to exhibit Class I (sodium channel blocking) activity, although this effect is only observed at high concentrations [1]. This represents a shift in pharmacological profile from the parent drug's primary mechanism of action.

Cardiac electrophysiology Sodium channel blockade Metabolite pharmacology

Regulatory Identity: Dofetilide N-oxide as a USP Reference Standard

Dofetilide N-oxide is formally designated as Dofetilide USP Related Compound B and is provided with detailed characterization data compliant with regulatory guidelines [1]. This official status differentiates it from non-pharmacopeial analogs or simple chemical derivatives, which lack the certified identity, purity, and traceability required for use in analytical method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), or commercial production of Dofetilide [1].

Pharmaceutical analysis Quality control Regulatory compliance

Defined Industrial and Research Applications for Dofetilide N-oxide (144449-71-8)


Pharmaceutical Quality Control and Regulatory Compliance

This is the primary and most critical application. Dofetilide N-oxide is used as a certified reference standard (USP Related Compound B) for the identification, purity assessment, and quantification of the N-oxide impurity in dofetilide active pharmaceutical ingredient (API) and finished drug products. Its use is essential for analytical method validation (AMV) and routine quality control (QC) testing, ensuring compliance with pharmacopeial monographs and regulatory requirements for Abbreviated New Drug Applications (ANDA) [1].

Forced Degradation and Impurity Profiling Studies

As a known oxidative degradation product of dofetilide [2], Dofetilide N-oxide is a key marker for stability studies. Its procurement is necessary for laboratories conducting forced degradation studies as per ICH guidelines to identify, characterize, and track degradation pathways, thereby establishing the stability profile and shelf-life of dofetilide drug substances and products [2].

In Vitro Metabolism Studies as a Negative Control

Given its established but significantly reduced pharmacological activity (>20-fold lower potency) compared to dofetilide [3], the compound can be procured as a characterized standard to confirm the formation of this specific metabolite in in vitro metabolic assays (e.g., using liver microsomes). Its lack of potent biological activity also makes it a suitable control compound to differentiate specific pharmacological effects of the parent drug from those of its inactive or weakly active metabolites [3].

Technical Documentation Hub

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